3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde
Description
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde is a polyether-functionalized benzaldehyde derivative characterized by two hydrophilic tetraoxatridecane chains attached to the 3- and 4-positions of the benzaldehyde core. This compound is structurally tailored to balance aromatic rigidity with the flexibility and solubility imparted by the oligoethylene glycol (OEG) chains.
The tetraoxatridecane chains enhance solubility in polar solvents and water, making the compound suitable for applications in supramolecular chemistry, liquid crystals, and as a precursor for functional materials. The aldehyde group offers reactivity for further derivatization, such as Schiff base formation or condensation reactions, enabling its integration into polymers or covalent organic frameworks (COFs) .
Properties
CAS No. |
109168-95-8 |
|---|---|
Molecular Formula |
C25H42O11 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3,4-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C25H42O11/c1-27-5-7-29-9-11-31-13-15-33-17-19-35-24-4-3-23(22-26)21-25(24)36-20-18-34-16-14-32-12-10-30-8-6-28-2/h3-4,21-22H,5-20H2,1-2H3 |
InChI Key |
UHOVEEKFCWXJPG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of advanced drug conjugates.
Biology: The compound is utilized in the study of biological systems, especially in the development of targeted drug delivery systems.
Medicine: It plays a role in the design of novel therapeutic agents, particularly in the field of oncology where it is used to create antibody-drug conjugates.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves its interaction with specific molecular targets. In the context of drug conjugates, the compound binds to antibodies or other targeting molecules, facilitating the delivery of therapeutic agents to specific cells or tissues. The tetraoxatridecan-13-yloxy groups enhance the solubility and stability of the compound, allowing for efficient delivery and release of the active drug .
Comparison with Similar Compounds
3,4,5-Tris((2,5,8,11-tetraoxatridecan-13-yl)oxy)benzyl Alcohol
- Structure : Features an additional OEG chain at the 5-position of the benzene ring and a benzyl alcohol group instead of an aldehyde.
- Properties : Increased hydrophilicity due to three OEG chains, enhancing solubility in aqueous media. The hydroxyl group enables hydrogen bonding, influencing self-assembly behavior.
- Applications : Used as a precursor for photoactive or amphiphilic materials, such as perylene bisimide derivatives .
TL1 and TL2 (Biphenyl Esters with OEG Chains)
- Structure : TL1 (4'-(2,5,8,11-tetraoxatridecan-13-yloxy)biphenyl-4-yl 4-(decyloxy)benzoate) and TL2 (chiral analog with 2-methylbutoxy substituent) incorporate biphenyl cores esterified with alkyloxybenzoate groups.
- Properties : Exhibit liquid-crystalline (LC) behavior due to rigid biphenyl cores and flexible OEG/decyloxy chains. TL1 shows smectic phases, while TL2 demonstrates chiral nematic phases.
- Synthesis Yield : ~30.5% for intermediates, highlighting challenges in multi-step OEG functionalization .
- Applications : Explored for thermotropic LC displays and stimuli-responsive materials .
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol (TPTO)
- Structure: Bulky monodentate alcohol with a single tetraoxatridecane chain.
- Properties : Acts as a modulator in aluminum alkoxide glasses, enhancing porosity (BET surface area: 500 m²/g) while maintaining glass-forming ability.
- Applications : Template for high-porosity materials in catalysis or gas storage .
Key Comparative Data
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| 3,4-Bis(OEG)benzaldehyde | Benzaldehyde | Aldehyde, two OEG chains | High solubility, reactive aldehyde | Supramolecular chemistry, COFs |
| 3,4,5-Tris(OEG)benzyl alcohol | Benzyl alcohol | Hydroxyl, three OEG chains | Enhanced hydrophilicity, H-bonding | Amphiphilic materials, sensors |
| TL1/TL2 | Biphenyl ester | Ester, OEG/alkyl chains | Liquid-crystalline phases | LC displays, smart materials |
| TPTO | Triphenylmethanol | Hydroxyl, OEG chain | High porosity, glass-forming ability | Porous glasses, catalysis |
Table 2: Thermal and Solubility Properties
Research Findings and Trends
Impact of OEG Chain Number :
- The tris-OEG derivative (3,4,5-substituted) exhibits superior hydrophilicity compared to the bis-OEG benzaldehyde, enabling applications in aqueous-phase chemistry. However, excessive OEG chains may reduce thermal stability .
- In contrast, TPTO’s single OEG chain balances porosity and processability in glass materials .
Functional Group Reactivity :
- The aldehyde group in 3,4-Bis(OEG)benzaldehyde offers unique reactivity for covalent modifications, unlike the hydroxyl or ester groups in analogs. This makes it preferable for dynamic covalent chemistry .
Liquid-Crystalline Behavior :
- TL1 and TL2 demonstrate that combining OEG chains with rigid biphenyl esters induces LC phases. The absence of a rigid core in 3,4-Bis(OEG)benzaldehyde likely precludes LC behavior but enhances flexibility for gelation or micelle formation .
Biological Activity
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde is a complex organic compound known for its unique structure and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical formula of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde can be represented as follows:
- Molecular Formula : C₁₈H₃₈O₉
- IUPAC Name : 3,4-bis[(2,5,8,11-tetraoxatridecan-13-yloxy)]benzaldehyde
The biological activity of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The presence of multiple ether linkages in its structure may confer antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.
Antioxidant Properties
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These findings suggest that the compound exhibits dose-dependent antioxidant activity.
Cytotoxicity Studies
Cytotoxicity was assessed against various cancer cell lines. The following table summarizes the IC50 values obtained:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The results indicate that 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde possesses significant cytotoxic effects against these cancer cell lines.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the potential of this compound as an anticancer agent. The study demonstrated that treatment with the compound led to apoptosis in cancer cells through activation of caspase pathways .
- Inflammation Modulation : Another investigation reported that 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde reduced pro-inflammatory cytokines in vitro. This suggests a role in managing inflammatory responses .
- Neuroprotective Effects : Research also indicated that the compound might offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
